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Compound of Interest

Compound Name:
Ethyl 3-hydroxy-3-

phenylpropanoate

Cat. No.: B1359866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-hydroxy-3-phenylpropanoate, a

key chiral building block in the synthesis of various pharmaceuticals. The document details its

chemical and physical properties, provides in-depth experimental protocols for its synthesis and

analysis, and explores its applications in drug development.

Chemical and Physical Properties
Ethyl 3-hydroxy-3-phenylpropanoate is a chiral ester with the molecular formula C₁₁H₁₄O₃.

[1] It exists as a racemic mixture and as two distinct enantiomers, (R) and (S). The specific

properties of each form are crucial for their application in stereoselective synthesis.

Table 1: Chemical Identifiers and Properties of Ethyl 3-hydroxy-3-phenylpropanoate and its

Enantiomers
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Property
Racemic Ethyl 3-
hydroxy-3-
phenylpropanoate

(+)-(R)-Ethyl 3-
hydroxy-3-
phenylpropanoate

(-)-(S)-Ethyl 3-
hydroxy-3-
phenylpropanoate

CAS Number 5764-85-2[2] 72656-47-4 33401-74-0[3]

Molecular Formula C₁₁H₁₄O₃[1] C₁₁H₁₄O₃ C₁₁H₁₄O₃[3]

Molecular Weight 194.23 g/mol [1] 194.23 g/mol 194.23 g/mol [3]

Appearance
Colorless to light

yellow clear liquid
-

Colorless liquid with

an aromatic odor[3]

Boiling Point 154-156 °C @ 13 Torr - 195 °C @ 11 Torr[3]

Density 1.088 - 1.119 g/cm³ - 1.51 g/ml[3]

Refractive Index

(n20/D)
1.523 1.510 1.510[3]

Optical Activity

([α]20/D)
Not Applicable

+51±2°, c = 1% in

chloroform
-

Storage
Store in a cool, dry,

ventilated place[3]
2-8°C

Store in a cool, dry,

ventilated place[3]

Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
The most common and effective method for synthesizing Ethyl 3-hydroxy-3-
phenylpropanoate is the Reformatsky reaction. This organozinc-mediated reaction involves

the condensation of an α-halo ester (ethyl bromoacetate) with a carbonyl compound

(benzaldehyde).

Reformatsky Reaction Mechanism
The reaction proceeds through the formation of an organozinc reagent, often called a

Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or

Grignard reagents, which prevents self-condensation of the ester.
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Reactants

Ethyl Bromoacetate
Reformatsky Enolate
(Organozinc Reagent)

+ Zn

Zn (dust)

Benzaldehyde

Zinc Chelate Intermediate
+ Enolate

H₃O⁺ (workup)

Ethyl 3-hydroxy-3-phenylpropanoate+ H₃O⁺

Click to download full resolution via product page

Mechanism of the Reformatsky Reaction.

Experimental Protocol: Synthesis via Reformatsky
Reaction
This protocol is a generalized procedure based on common laboratory practices for the

synthesis of β-hydroxy esters.

Materials:

Activated Zinc dust

Iodine (catalyst)

Toluene (anhydrous)
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Ethyl bromoacetate

Benzaldehyde

Methyl tert-butyl ether (MTBE) or Diethyl ether

10% Hydrochloric acid (HCl) or saturated Ammonium chloride (NH₄Cl) solution

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Activation of Zinc: A suspension of activated zinc dust (1.2-5.0 eq) and a crystal of iodine

(catalytic amount) in anhydrous toluene is stirred under reflux for approximately 5 minutes

and then cooled to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

Formation of the Reformatsky Reagent: To this mixture, add ethyl bromoacetate (1.0 eq).

The mixture may be gently heated to initiate the reaction, which is indicated by the

disappearance of the iodine color and the formation of a grayish, cloudy suspension.

Reaction with Benzaldehyde: A solution of benzaldehyde (1.0-1.2 eq) in anhydrous toluene is

added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then

stirred at an elevated temperature (e.g., 90 °C) for 30 minutes to an hour, or until TLC

analysis indicates the consumption of the starting materials.

Workup: The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the slow

addition of 10% HCl or saturated NH₄Cl solution to dissolve the zinc salts.

Extraction: The quenched reaction mixture is filtered. The filtrate is transferred to a

separatory funnel and extracted with MTBE or diethyl ether (3x).

Washing: The combined organic phases are washed sequentially with water and brine.

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by silica gel column chromatography to yield pure

Ethyl 3-hydroxy-3-phenylpropanoate.

Start: Assemble Reactants
(Zn, I₂, Toluene, Ethyl Bromoacetate, Benzaldehyde)

1. Zinc Activation
(Reflux with I₂ in Toluene)

2. Reagent Formation
(Add Ethyl Bromoacetate)

3. Condensation Reaction
(Add Benzaldehyde, Heat to 90°C)

4. Aqueous Workup
(Cool to 0°C, Quench with 10% HCl)

5. Extraction
(Extract with MTBE/Ether)

6. Wash & Dry
(Wash with H₂O/Brine, Dry over Na₂SO₄)

7. Concentration
(Rotary Evaporation)

8. Purification
(Silica Gel Chromatography)

Final Product:
Ethyl 3-hydroxy-3-phenylpropanoate
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Experimental workflow for synthesis and purification.

Analytical Methods
Spectroscopic Analysis
Characterization of Ethyl 3-hydroxy-3-phenylpropanoate is typically performed using NMR

and IR spectroscopy. While specific spectra are best obtained from dedicated databases, the

expected chemical shifts and vibrational frequencies can be predicted based on the molecule's

structure.

¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the

methylene protons of the ethyl group, a multiplet for the methylene protons adjacent to the

carbonyl group, a multiplet for the methine proton attached to the hydroxyl group, a broad

singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.

¹³C NMR: Key signals are expected for the carbonyl carbon of the ester, the carbons of the

phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl ester group.

FT-IR: Characteristic absorption bands would include a broad peak for the O-H stretch of the

alcohol group (around 3400 cm⁻¹), a strong peak for the C=O stretch of the ester (around

1730 cm⁻¹), and peaks corresponding to C-H stretches (aromatic and aliphatic) and C-O

stretches.

Chromatographic Analysis and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of Ethyl 3-hydroxy-3-phenylpropanoate and for separating its enantiomers.

Protocol: Chiral HPLC Separation

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is effective

for enantiomeric resolution.

Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol

modifier like isopropanol (e.g., 95:5 or 90:10 v/v), is commonly used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1359866?utm_src=pdf-body-img
https://www.benchchem.com/product/b1359866?utm_src=pdf-body
https://www.benchchem.com/product/b1359866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm or

254 nm).

Temperature: Column temperature is usually maintained at ambient or a controlled

temperature like 25 °C.

This method allows for the quantification of the enantiomeric excess (ee) of a sample, which is

critical in the development of single-enantiomer drugs.

Applications in Drug Development
Ethyl 3-hydroxy-3-phenylpropanoate, particularly its (S)-enantiomer, is a valuable chiral

intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its

bifunctional nature (hydroxyl and ester groups) allows for diverse chemical transformations.

A prominent application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs)

and norepinephrine reuptake inhibitors (NRIs), which are widely used as antidepressants.

Role in the Synthesis of Fluoxetine and Tomoxetine
The synthesis of drugs like (R,S)-Fluoxetine (Prozac) and (R)-Atomoxetine (Strattera, derived

from Tomoxetine) can utilize intermediates derived from Ethyl 3-hydroxy-3-
phenylpropanoate. The general synthetic strategy involves the conversion of the ester to an

amide, followed by reduction and subsequent etherification.
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Ethyl (S)-3-hydroxy-3-phenylpropanoate

1. Amination
(e.g., + CH₃NH₂)

(S)-3-hydroxy-N-methyl-3-phenylpropanamide

2. Reduction
(e.g., LiAlH₄ or BH₃)

(S)-N-methyl-3-hydroxy-3-phenylpropylamine

3a. Etherification
(+ 4-chlorobenzotrifluoride)

(S)-Fluoxetine

3b. Etherification
(+ 2-fluorotoluene)
(R)-Atomoxetine*

*Note: Synthesis of (R)-Atomoxetine requires the (R)-enantiomer of the
 N-methyl-3-hydroxy-3-phenylpropylamine intermediate.

Click to download full resolution via product page

Logical pathway to key antidepressants.

Biological Activity of Related Compounds
While Ethyl 3-hydroxy-3-phenylpropanoate is primarily a synthetic intermediate, its core

phenylpropanoic acid structure is found in many naturally occurring compounds with significant

biological activities. Derivatives such as caffeic acid and ferulic acid, which are also

phenylpropanoids, exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties.

This underlying biological relevance of the phenylpropanoate scaffold underscores its

importance as a foundational structure in medicinal chemistry and drug discovery.

Safety and Handling
Ethyl 3-hydroxy-3-phenylpropanoate should be handled with standard laboratory safety

precautions. It is advisable to wear personal protective equipment (PPE), including safety

glasses and gloves. The compound should be used in a well-ventilated area, and inhalation of

vapors should be avoided. It is classified as a combustible liquid and should be stored away
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from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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